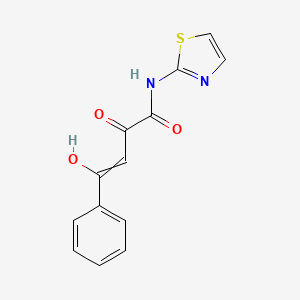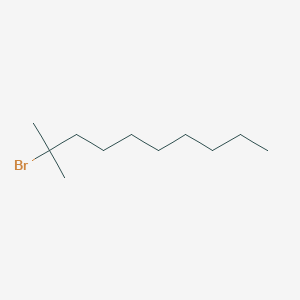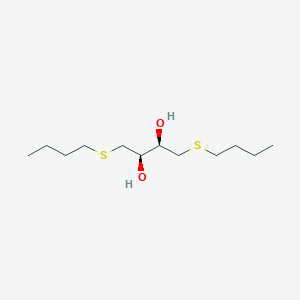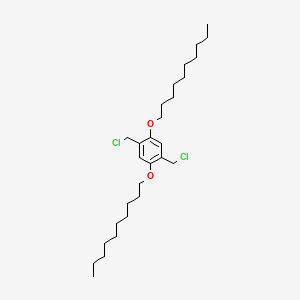
1,4-Bis(chloromethyl)-2,5-bis(decyloxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(chloromethyl)-2,5-bis(decyloxy)benzene is an organic compound with the molecular formula C26H46Cl2O2 It is a derivative of benzene, where two hydrogen atoms are replaced by chloromethyl groups and two hydrogen atoms are replaced by decyloxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(chloromethyl)-2,5-bis(decyloxy)benzene typically involves the chloromethylation of 1,4-bis(decyloxy)benzene. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is continuously monitored and adjusted to maintain optimal conditions.
化学反应分析
Types of Reactions
1,4-Bis(chloromethyl)-2,5-bis(decyloxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include methyl-substituted benzene derivatives.
科学研究应用
1,4-Bis(chloromethyl)-2,5-bis(decyloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 1,4-Bis(chloromethyl)-2,5-bis(decyloxy)benzene involves its ability to undergo various chemical reactions that modify its structure and properties. The chloromethyl groups are reactive sites that can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functionalities. The decyloxy groups provide hydrophobic characteristics, making the compound suitable for applications in non-polar environments.
相似化合物的比较
Similar Compounds
1,4-Bis(chloromethyl)benzene: Lacks the decyloxy groups, making it less hydrophobic.
1,4-Bis(decyloxy)benzene: Lacks the chloromethyl groups, making it less reactive in substitution reactions.
1,4-Dichlorobenzene: Lacks both the decyloxy and chloromethyl groups, making it less versatile in chemical reactions.
Uniqueness
1,4-Bis(chloromethyl)-2,5-bis(decyloxy)benzene is unique due to the presence of both chloromethyl and decyloxy groups. This combination provides a balance of reactivity and hydrophobicity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
215612-40-1 |
|---|---|
分子式 |
C28H48Cl2O2 |
分子量 |
487.6 g/mol |
IUPAC 名称 |
1,4-bis(chloromethyl)-2,5-didecoxybenzene |
InChI |
InChI=1S/C28H48Cl2O2/c1-3-5-7-9-11-13-15-17-19-31-27-21-26(24-30)28(22-25(27)23-29)32-20-18-16-14-12-10-8-6-4-2/h21-22H,3-20,23-24H2,1-2H3 |
InChI 键 |
RRXWHADDIBEUBL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1CCl)OCCCCCCCCCC)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


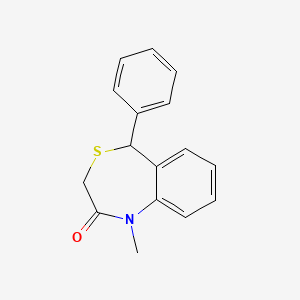
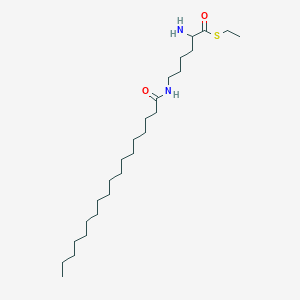
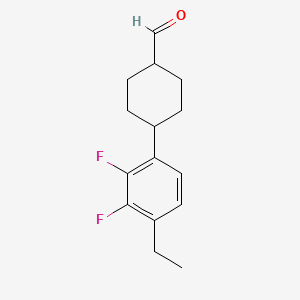

![Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]-](/img/structure/B14247230.png)


![1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14247259.png)
![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)](/img/structure/B14247265.png)
![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)
